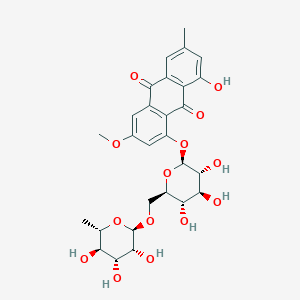
Physcion 8-O-rutinoside
Übersicht
Beschreibung
Physcion 8-O-rutinoside is a natural anthraquinone glycoside found in various plant species, particularly in the Rhamnus genus . This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties . It is a derivative of physcion, an anthraquinone compound, and is often studied for its potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Physcion 8-O-rutinoside can be synthesized through various chemical reactions involving the glycosylation of physcion. The typical synthetic route involves the reaction of physcion with a suitable glycosyl donor under acidic conditions to form the glycosidic bond . The reaction conditions often include the use of catalysts such as trifluoromethanesulfonic acid or boron trifluoride etherate to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound primarily involves extraction from natural sources, such as the bark of Rhamnus libanoticus . The extraction process includes solvent extraction, followed by purification using chromatographic techniques to isolate the compound in high purity . This method is preferred due to the complexity and cost associated with chemical synthesis on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions
Physcion 8-O-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycosidic moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and sodium ethoxide are employed under basic conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Physcion 8-O-rutinoside has a wide range of scientific research applications:
Wirkmechanismus
Physcion 8-O-rutinoside exerts its effects through various molecular mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating electrons to reactive oxygen species.
Anti-inflammatory Activity: The compound inhibits the nuclear factor-kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting the PI3K/Akt signaling pathway.
Vergleich Mit ähnlichen Verbindungen
Physcion 8-O-rutinoside is compared with other anthraquinone glycosides such as:
Emodin-6-O-α-l-rhamnoside: Similar in structure but differs in the glycosidic linkage.
Aloe-emodin-8-O-glucoside: Another anthraquinone glycoside with different biological activities.
Chrysophanol: Lacks the glycosidic moiety but shares similar antioxidant properties.
This compound is unique due to its specific glycosidic linkage, which contributes to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1-hydroxy-6-methoxy-3-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-9-4-12-17(14(29)5-9)22(33)18-13(20(12)31)6-11(38-3)7-15(18)41-28-26(37)24(35)21(32)16(42-28)8-39-27-25(36)23(34)19(30)10(2)40-27/h4-7,10,16,19,21,23-30,32,34-37H,8H2,1-3H3/t10-,16+,19-,21+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSUUTNUYGPXEC-XIKXQYPFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=CC4=C3C(=O)C5=C(C4=O)C=C(C=C5O)C)OC)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


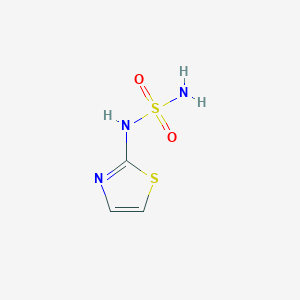



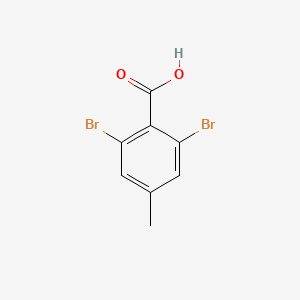
![1-(2-Chlorophenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6-one](/img/structure/B1644534.png)
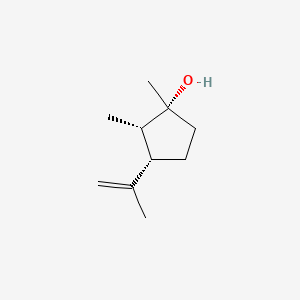
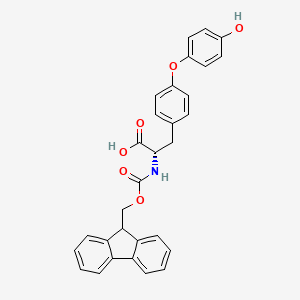
![Nickel(2+);6,15,24,33-tetrakis[4-(2-phenylpropan-2-yl)phenoxy]-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1644554.png)
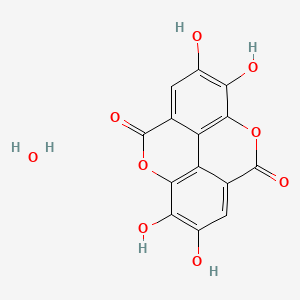
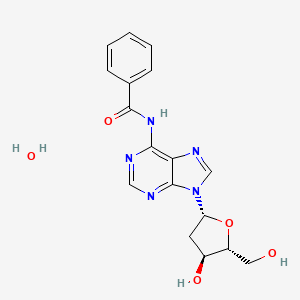
![1,3-Dicyclohexyl-1,1,3,3-tetrakis[(norbornen-2-yl)ethyldimethylsilyloxy]disiloxane](/img/structure/B1644566.png)
![Sodium;4-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1644567.png)

